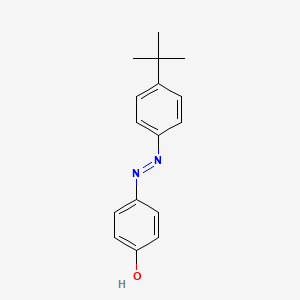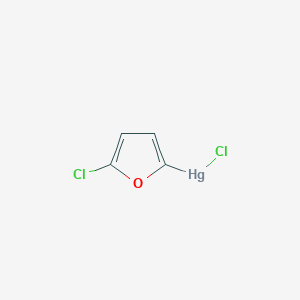
Mercury, chloro(5-chloro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, chloro(5-chloro-2-furanyl)- is a chemical compound that contains mercury and a chloro-substituted furan ring
Preparation Methods
The synthesis of Mercury, chloro(5-chloro-2-furanyl)- typically involves the reaction of mercury(II) chloride with 5-chloro-2-furanol under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Mercury, chloro(5-chloro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of mercury metal and other reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
Mercury, chloro(5-chloro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various mercury-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacturing of certain industrial products, including catalysts and sensors.
Mechanism of Action
The mechanism of action of Mercury, chloro(5-chloro-2-furanyl)- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms.
Comparison with Similar Compounds
Mercury, chloro(5-chloro-2-furanyl)- can be compared with other mercury-containing compounds, such as:
Mercury(II) chloride: A common mercury compound used in various chemical reactions.
Mercury(II) acetate: Another mercury compound with applications in organic synthesis.
Mercury(II) nitrate: Used in analytical chemistry and as a reagent in various reactions.
The uniqueness of Mercury, chloro(5-chloro-2-furanyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other mercury compounds.
Properties
CAS No. |
3403-83-6 |
|---|---|
Molecular Formula |
C4H2Cl2HgO |
Molecular Weight |
337.55 g/mol |
IUPAC Name |
chloro-(5-chlorofuran-2-yl)mercury |
InChI |
InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1 |
InChI Key |
JVTFGSKQKCDLRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(OC(=C1)[Hg]Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






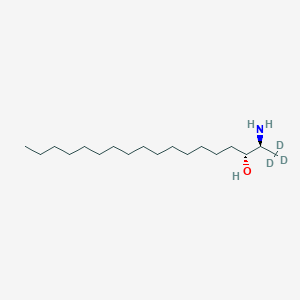
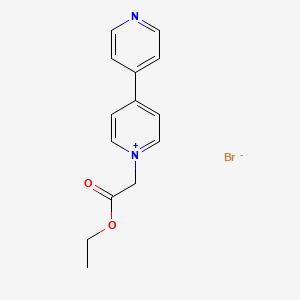

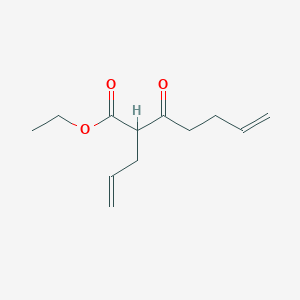

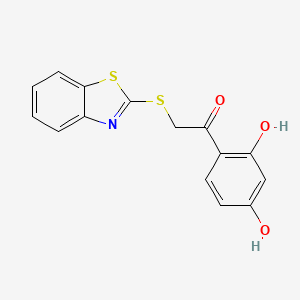
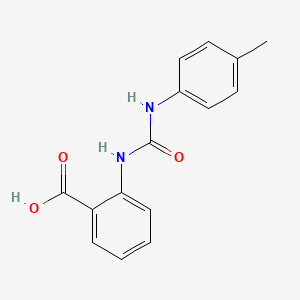

![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
